molecular formula C6H7N3O3S B1224151 Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate CAS No. 51101-09-8

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate

Cat. No. B1224151
Key on ui cas rn: 51101-09-8
M. Wt: 201.21 g/mol
InChI Key: CVUZWTLCUJJDHG-UHFFFAOYSA-N
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Patent
US06787544B2

Procedure details

In 5 mL of ethanol is dissolved 0.1 g of ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate obtained according to the method described in literature (J. Am. Chem. Soc., 1956, 78, 1258-1259). At ambient temperature, gaseous ammonia is introduced into the solution for 30 minutes to saturate the solution with ammonia. After allowing the solution to stand at the same temperature as above for 15 hours, the resulting crystals are collected by filtration. The crystals thus collected are washed with three 5 mL portions of ethanol to obtain 0.05 g of 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8](OCC)=[O:9])=[N:6][NH:5][C:4](=[S:13])[NH:3]1.[NH3:14]>C(O)C>[O:1]=[C:2]1[C:7]([C:8]([NH2:14])=[O:9])=[N:6][NH:5][C:4](=[S:13])[NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
O=C1NC(NN=C1C(=O)OCC)=S
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the solution with ammonia
CUSTOM
Type
CUSTOM
Details
to stand at the same temperature as above for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus collected
WASH
Type
WASH
Details
are washed with three 5 mL portions of ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(NN=C1C(=O)N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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